molecular formula C7H6Br2O B1590765 2,5-Dibromoanisole CAS No. 95970-08-4

2,5-Dibromoanisole

Cat. No.: B1590765
CAS No.: 95970-08-4
M. Wt: 265.93 g/mol
InChI Key: YJGNTPRGNRICPY-UHFFFAOYSA-N
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Description

2,5-Dibromoanisole is an organic compound with the molecular formula C7H6Br2O It is a derivative of anisole, where two hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2 and 5 positions

Preparation Methods

2,5-Dibromoanisole can be synthesized through several methods. One common synthetic route involves the bromination of anisole. In this process, anisole is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to yield this compound. The reaction conditions typically include a solvent like chloroform or carbon tetrachloride and are carried out at room temperature .

Another method involves the use of sodium bromide and potassium monopersulfate in a solventless reaction. Anisole, sodium bromide, and potassium monopersulfate are mixed together and vortexed, resulting in the formation of this compound .

Chemical Reactions Analysis

2,5-Dibromoanisole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

2,5-Dibromoanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dibromoanisole in chemical reactions involves the activation of the benzene ring by the methoxy group, making the bromine atoms more susceptible to substitution. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which could include enzymes or receptors. Detailed studies on its biological mechanism are still under investigation .

Comparison with Similar Compounds

2,5-Dibromoanisole can be compared to other brominated anisoles, such as 2,4-dibromoanisole and 2-bromoanisole. These compounds share similar structures but differ in the position and number of bromine atoms, which can influence their reactivity and applications .

    2,4-Dibromoanisole: Similar in structure but with bromine atoms at the 2 and 4 positions. It has different reactivity patterns and applications.

    2-Bromoanisole: Contains only one bromine atom, making it less reactive in certain substitution reactions compared to this compound.

Conclusion

This compound is a valuable compound in organic chemistry with diverse applications in research and industry. Its unique chemical properties and reactivity make it a useful intermediate in the synthesis of various complex molecules. Ongoing research continues to explore its potential in biological and industrial applications.

Properties

IUPAC Name

1,4-dibromo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGNTPRGNRICPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539376
Record name 1,4-Dibromo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95970-08-4
Record name 1,4-Dibromo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dibromo-2-methoxybenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Add dropwise potassium tert-butoxide (118.2 ml, 118.2 mmol, 1 M in hexane) to a solution of 1,4-dibromo-2-fluorobenzene (25.0 g, 98.5 mmol) in THF (492 mL) and MeOH (40 mL, 984.7 mmol) at RT. Heat the mixture at 70° C. overnight. Quench the mixture with water (50 mL), dilute with Et2O (400 mL), wash once with saturated NH4Cl (300 mL) and back extract the aqueous with Et2O (200 mL). Dry the combined organic phase over Na2SO4, filter, and concentrate. Purify the crude material by flash chromatograph, eluting with 5-10% ethylacetate/hexane to give 22.0 g (84%) of the title compound. GC m/z (79Br81Br) 266 [M]+.
Quantity
118.2 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
492 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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